molecular formula C4H2Cl2O3S B3383610 5-Chlorofuran-2-sulfonyl chloride CAS No. 443990-97-4

5-Chlorofuran-2-sulfonyl chloride

Cat. No.: B3383610
CAS No.: 443990-97-4
M. Wt: 201.03 g/mol
InChI Key: SEHRKLAFSBAINR-UHFFFAOYSA-N
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Description

5-Chlorofuran-2-sulfonyl chloride is an organic compound with the molecular formula C(_4)H(_2)Cl(_2)O(_3)S. It belongs to the class of sulfonyl chlorides and is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorofuran-2-sulfonyl chloride typically involves the chlorination of furan-2-sulfonic acid or its derivatives. One common method is the reaction of furan-2-sulfonic acid with thionyl chloride (SOCl(_2)) under reflux conditions. The reaction proceeds as follows:

C4H3O3S+SOCl2C4H2Cl2O3S+SO2+HCl\text{C}_4\text{H}_3\text{O}_3\text{S} + \text{SOCl}_2 \rightarrow \text{C}_4\text{H}_2\text{Cl}_2\text{O}_3\text{S} + \text{SO}_2 + \text{HCl} C4​H3​O3​S+SOCl2​→C4​H2​Cl2​O3​S+SO2​+HCl

This reaction requires careful control of temperature and reaction time to ensure complete conversion and to minimize side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance safety and efficiency. For example, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been developed. This method provides better control over reaction parameters and improves the inherent safety of the process by circumventing thermal runaway .

Chemical Reactions Analysis

Types of Reactions

5-Chlorofuran-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonic acid derivatives.

    Reduction Reactions: It can be reduced to form furan-2-sulfonic acid or its derivatives

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Oxidation: Reagents such as hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly used

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonate Thioesters: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation reactions

Scientific Research Applications

5-Chlorofuran-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting sulfonamide and sulfonate functionalities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chlorofuran-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonyl derivatives, which can then interact with biological targets or undergo further chemical transformations. The molecular targets and pathways involved depend on the specific sulfonyl derivative formed and its intended application .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-sulfonyl chloride: Similar structure but lacks the chlorine atom at the 5-position.

    Thiophene-2-sulfonyl chloride: Contains a thiophene ring instead of a furan ring.

    Benzene-1-sulfonyl chloride: Contains a benzene ring instead of a furan ring.

Uniqueness

5-Chlorofuran-2-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the furan ring. This combination imparts specific reactivity and properties that are not observed in other similar compounds. For example, the chlorine atom can participate in additional substitution reactions, providing a versatile platform for further chemical modifications .

Properties

IUPAC Name

5-chlorofuran-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHRKLAFSBAINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phosphorus pentachloride (40.53 g, 0.1947 mol) was added portionwise (caution, foaming) over 5 min at 25° C. to chlorosulfonic acid (56.8 g, 32.4 mL, 0.487 mol) and the resulting solution was stirred at 25° C. for 10 min. Then, 2-chlorofuran (20.0 g, 0.1947 mol) was added in one portion and the resulting dark suspension was heated to 55° C. for 1.0 h during which time foaming occurred and subsided. The reaction mixture was then poured onto ice and the resulting suspension was extracted with CH2Cl2 (250 mL). The organic was filtered through a pad of celite, washed with brine (70 mL) and dried over MgSO4. The solvent was removed in vacuo to provide 5-chlorofuran-2-sulfonyl chloride as a black oil (14.1 g, 36.02%). 1H-NMR (DMSO-d6, 400 MHz) δ7.05 (d, 1H); 6.35 (d, 1H).
Quantity
40.53 g
Type
reactant
Reaction Step One
Quantity
32.4 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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